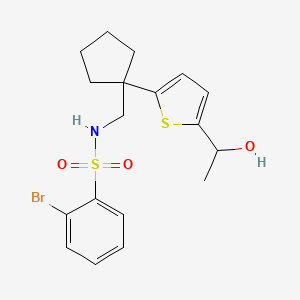![molecular formula C16H11Cl2N3O2S B2963594 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-10-1](/img/structure/B2963594.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2S and its molecular weight is 380.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research on various 1,3,4-oxadiazole derivatives has shown significant antimicrobial and antifungal activities. For example, derivatives have been synthesized with potent antibacterial properties against both gram-positive and gram-negative bacteria, as well as moderate anti-enzymatic potential (Siddiqui et al., 2014). Similarly, other studies have focused on synthesizing compounds with enhanced antimicrobial efficacy, indicating the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Anticancer Activity
Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties, demonstrating moderate to excellent activity against various cancer cell lines. This includes research on compounds showing higher anticancer activities compared to reference drugs in tests against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). These findings highlight the potential for 1,3,4-oxadiazole derivatives in cancer research and therapy.
Antioxidant Activity
The antioxidant properties of 1,3,4-oxadiazole derivatives have also been explored, with some compounds showing significant free-radical scavenging ability. This suggests a potential role for these compounds in combating oxidative stress-related diseases (Shakir et al., 2014).
Environmental Applications
In addition to biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for environmental uses. For instance, the development of carrier systems for the sustained release of agricultural fungicides demonstrates the utility of these compounds in improving the efficacy and reducing the environmental impact of chemical treatments in agriculture (Campos et al., 2015).
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)14(22)19-16-21-20-15(23-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATRDWANBCSRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

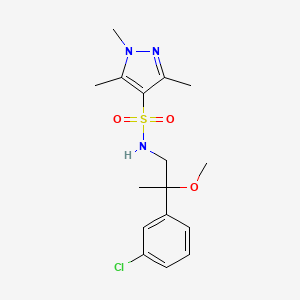
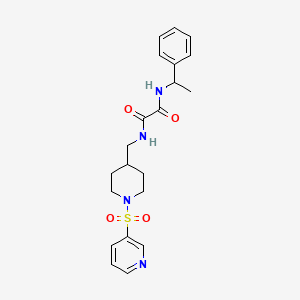
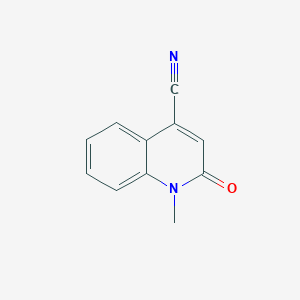
![Tert-butyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2963520.png)
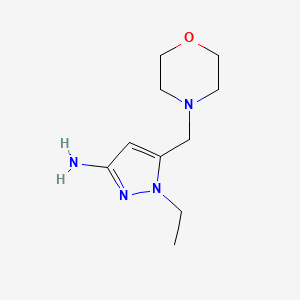
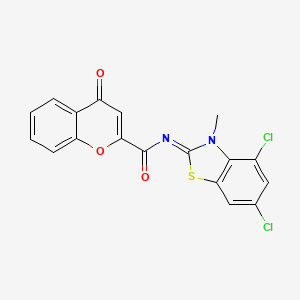


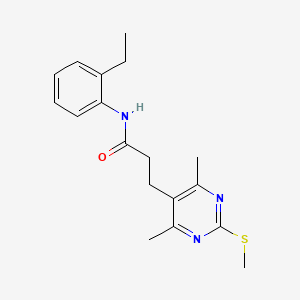

![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)

